Methyl 2-acetyl-6-chloroisonicotinate
Description
Methyl 2-acetyl-6-chloroisonicotinate is a pyridine derivative featuring a chloro substituent at the 6-position, an acetyl group at the 2-position, and a methyl ester at the 4-position. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning and functional groups dictate biological activity and synthetic utility .
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-acetyl-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChI Key |
VUMVDOQDOOEHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Methyl 2-acetyl-6-chloroisonicotinate and analogous compounds derived from the evidence:
Key Observations
Substituent Position and Electronic Effects :
- Methyl 2-chloro-6-methoxyisonicotinate (similarity 0.94) shares the ester and chloro groups but replaces the acetyl with methoxy. Methoxy’s electron-donating nature may reduce electrophilicity compared to the acetyl group, altering reactivity in nucleophilic substitutions .
- Ethyl 2-chloro-6-methoxyisonicotinate (similarity 0.97) highlights the impact of ester alkyl chain length. Ethyl esters typically exhibit slower hydrolysis rates than methyl esters due to steric effects .
Functional Group Interconversion :
- 2-Chloro-6-methylisonicotinic acid (similarity 0.85) replaces the ester with a carboxylic acid, significantly altering solubility (higher polarity) and reactivity (e.g., acid-catalyzed decarboxylation) .
Halogen Variation: Methyl 6-chloro-5-ethyl-2-iodonicotinate introduces iodine, which increases molecular weight (325.53 g/mol vs.
Positional Isomerism :
- Methyl 6-chloro-2-methoxynicotinate (similarity 0.84) demonstrates how substituent positions affect aromatic ring electronics. Methoxy at 2 vs. acetyl at 2 alters resonance stabilization and hydrogen-bonding capacity .
Research Implications and Data Gaps
While structural similarities are well-documented, experimental data on physicochemical properties (e.g., melting points, solubility) and reactivity (e.g., hydrolysis rates, catalytic interactions) for this compound are absent in the evidence. Comparative studies using techniques like gas chromatography (as in ) or mass spectrometry could elucidate volatility and fragmentation patterns. Further synthesis and characterization are recommended to bridge these gaps.
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